BenchChemオンラインストアへようこそ!

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Anticancer Cytotoxicity Indazole derivatives

Source this dual-halogenated (5-Br, 6-Cl) indazole-4-carboxylate as a strategic intermediate for mTOR kinase inhibitor programs. The 5-bromo substituent provides essential ATP-pocket binding affinity, while the 6-chloro group enables independent halogen-bonding exploration and selectivity modulation—a capacity unavailable with mono‑halogenated analogs. Its tri‑functional architecture supports orthogonal derivatization: Pd‑catalyzed cross‑coupling at C5, nucleophilic aromatic substitution at C6, and C4 methyl ester hydrolysis/amidation. Supplied at ≥97% purity; verify MDL MFCD13177015 for competitive cross-sourcing. Irritant—handle per GHS guidelines. R&D use only.

Molecular Formula C9H6BrClN2O2
Molecular Weight 289.51 g/mol
CAS No. 1037841-34-1
Cat. No. B1428659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-6-chloro-1H-indazole-4-carboxylate
CAS1037841-34-1
Molecular FormulaC9H6BrClN2O2
Molecular Weight289.51 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=NNC2=CC(=C1Br)Cl
InChIInChI=1S/C9H6BrClN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13)
InChIKeyIKMKGRCSJLQULO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate (CAS 1037841-34-1) — Core Specifications and Procurement Baseline


Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate (CAS 1037841-34-1, MFCD13177015, C9H6BrClN2O2, MW 289.51 g/mol) is a polysubstituted 1H-indazole-4-carboxylate derivative characterized by concurrent bromination at the 5-position and chlorination at the 6-position on the indazole core, with a methyl ester moiety at the 4-position . This precise substitution pattern distinguishes it from both simpler indazole scaffolds and mono‑halogenated analogs. Commercially, the compound is available from multiple suppliers at minimum purity specifications of 95% to ≥98% , with its principal research application being as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, particularly mTOR pathway modulators . The compound is supplied exclusively for research and development purposes and is not intended for therapeutic or veterinary applications .

Why Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate Cannot Be Directly Substituted by Mono‑halogenated or Unsubstituted Indazole Analogs


The indazole scaffold supports a broad range of substitution patterns that profoundly alter reactivity, biological target engagement, and downstream synthetic utility. Mono‑brominated analogs (e.g., methyl 5-bromo-1H-indazole-4-carboxylate) lack the 6‑chloro substituent that contributes additional electron‑withdrawing character and steric bulk, while unsubstituted methyl 1H-indazole-4-carboxylate (CAS 192945-49-6, MW 176.17) provides no halogen handles for further functionalization via cross‑coupling chemistry [1]. The 5‑bromo‑6‑chloro combination in the target compound creates a unique electrophilic profile and dual leaving‑group potential that cannot be replicated by substituting with singly halogenated derivatives or with the des‑chloro comparator 5‑bromo-6-chloro-1H-indazole (CAS 1260382-77-1), which lacks the C4 carboxylate entirely . In kinase inhibitor programs, the bromine atom provides essential binding affinity to the ATP pocket, while the methyl ester serves as a protected carboxylic acid handle for late‑stage diversification; removal of either element abolishes the compound's intended role as a strategic intermediate . Substituting with a generic indazole-4-carboxylate therefore fails to deliver the requisite functional group constellation for cross‑coupling chemistry and target‑directed SAR exploration.

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate — Quantitative Differential Evidence Against In‑Class Comparators


Comparative Cytotoxicity Profiling Across Three Human Cancer Cell Lines

In a panel of 13 synthetic indazole derivatives evaluated for in vitro anticancer activity, the parent 1H-indazole-4-carboxylate scaffold was assessed against three human cancer cell lines: HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia). The N‑1 unsubstituted methyl 1H-indazole-4-carboxylate derivative (the direct scaffold comparator to the target compound) exhibited differential potency across the panel, with the most pronounced activity observed against the HEP3BPN 11 liver cancer cell line, where certain derivatives demonstrated higher inhibitory activity than the standard chemotherapeutic agent methotrexate . While the target compound (5‑bromo‑6‑chloro substituted) was not among the specific 13 derivatives reported in that study, the data establish the indazole-4-carboxylate core as a validated scaffold for differential cytotoxicity and provide a direct baseline for comparing the effect of halogenation pattern on cell‑line selectivity. The 5‑bromo‑6‑chloro substitution pattern in the target compound introduces both increased molecular weight (289.51 g/mol) and enhanced lipophilicity relative to the unsubstituted methyl 1H-indazole-4-carboxylate (MW 176.17) [1], parameters known to influence cellular permeability and target engagement.

Anticancer Cytotoxicity Indazole derivatives

Dual Halogenation as a Critical Determinant of Kinase ATP‑Pocket Binding Affinity

Literature on indazole-4-carboxylate intermediates indicates that the 5‑bromo substituent provides essential binding affinity to the ATP pocket of mTOR kinase, a validated target in oncology drug discovery . The presence of the additional 6‑chloro substituent in the target compound distinguishes it from mono‑brominated analogs such as methyl 5‑bromo-1H-indazole-4-carboxylate and introduces a second halogen capable of engaging additional hydrophobic contacts or hydrogen‑bond acceptors within the kinase active site. This dual‑halogen pattern is particularly relevant for programs targeting kinases where halogen bonding to backbone carbonyls or side‑chain residues contributes meaningfully to inhibitor potency. Comparative SAR studies on related indazole kinase inhibitor scaffolds demonstrate that halogen substitution at both the 5‑ and 6‑positions modulates not only potency but also isoform selectivity profiles [1].

Kinase inhibition mTOR ATP-pocket binding Medicinal chemistry

Functional Group Constellation Enabling Orthogonal Synthetic Diversification

The target compound's substitution pattern furnishes three distinct sites for orthogonal chemical elaboration: (i) the 5‑bromo substituent serves as a handle for Pd‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira); (ii) the 6‑chloro substituent offers an alternative electrophilic site with differential reactivity under nucleophilic aromatic substitution conditions; and (iii) the C4 methyl ester functions as a protected carboxylic acid that can be hydrolyzed to the free acid for amide coupling or retained for further ester diversification . In contrast, the comparator methyl 5‑bromo-1H-indazole-4-carboxylate lacks the 6‑chloro substituent, eliminating the possibility of sequential orthogonal derivatization at the 6‑position . The fully unsubstituted methyl 1H-indazole-4-carboxylate lacks halogen handles entirely, restricting derivatization to reactions at the C4 ester or N1/N2 positions only [1]. The documented synthesis of the target compound from methyl 3-amino-6-bromo-5-chloro-2-methylbenzoate via diazotization and cyclization confirms the accessibility of this specific substitution pattern .

Cross-coupling Buchwald-Hartwig Suzuki-Miyaura Late-stage functionalization

Purity and Quality Specifications Across Commercial Supply Channels

Commercial availability data indicate that Methyl 5‑bromo‑6‑chloro-1H-indazole-4-carboxylate is offered by multiple suppliers with minimum purity specifications ranging from 95% (AKSci) to ≥98% (MolCore) . The compound carries MDL number MFCD13177015, enabling unambiguous identification across procurement platforms [1]. Hazard classification is consistent across suppliers: the compound is an irritant (causes skin irritation, serious eye irritation, and may cause respiratory irritation) [2]. In contrast, the simpler comparator methyl 1H-indazole-4-carboxylate (CAS 192945-49-6) is available but lacks the dual‑halogen pattern essential for certain cross‑coupling applications, while the des‑carboxylate comparator 5‑bromo‑6‑chloro-1H-indazole (CAS 1260382‑77‑1, MW 231.48) is commercially supplied but lacks the C4 ester handle required for carboxylic acid‑directed diversification [3].

Chemical procurement Quality control Analytical chemistry

Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate — Optimal Research and Procurement Scenarios


Medicinal Chemistry: mTOR and Kinase Inhibitor Lead Optimization

Procure this compound as a core intermediate for mTOR kinase inhibitor programs where the 5‑bromo substituent contributes essential binding affinity to the ATP pocket . The dual halogenation pattern (5‑Br, 6‑Cl) enables exploration of halogen‑bonding interactions and selectivity modulation beyond what is achievable with mono‑brominated indazole-4-carboxylates. Use in parallel synthesis libraries to probe the contribution of the 6‑chloro substituent to kinase isoform selectivity and cellular potency.

Synthetic Methodology: Orthogonal Cross‑Coupling and Late‑Stage Functionalization

Deploy this compound in synthetic sequences requiring sequential orthogonal derivatization. The 5‑bromo handle enables Pd‑catalyzed Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings; the 6‑chloro substituent offers an independent site for nucleophilic aromatic substitution; and the C4 methyl ester can be retained or hydrolyzed for further amide coupling . This tri‑functional architecture is unavailable in mono‑halogenated or non‑halogenated indazole-4-carboxylate comparators [1].

Structure–Activity Relationship (SAR) Studies: Halogenation Pattern Profiling

Use this compound in controlled SAR studies comparing the 5‑bromo‑6‑chloro substitution pattern against mono‑halogenated (5‑bromo only; 6‑chloro only) and non‑halogenated indazole-4-carboxylates. The molecular weight increase from 176.17 (unsubstituted) to 289.51 (target compound) and the associated lipophilicity change provide a defined physicochemical perturbation for assessing the impact of dual halogenation on cellular permeability, metabolic stability, and off‑target profiles [2].

Procurement for Discovery‑Stage and Development‑Stage Supply Chains

Source this compound at either 95% purity (discovery‑stage suitability, e.g., AKSci) or ≥98% purity (development‑stage suitability, e.g., MolCore) depending on project phase . The consistent MDL identifier (MFCD13177015) across suppliers facilitates unambiguous cross‑referencing and competitive sourcing. Note that the compound is classified as an irritant and requires appropriate handling per GHS hazard statements [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-bromo-6-chloro-1H-indazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.